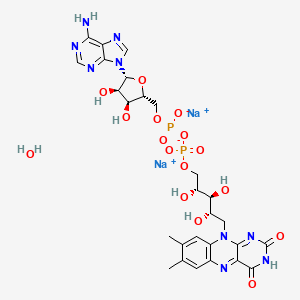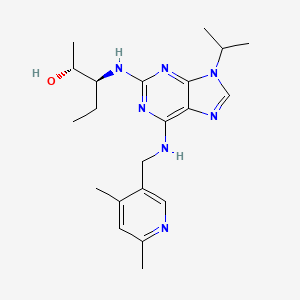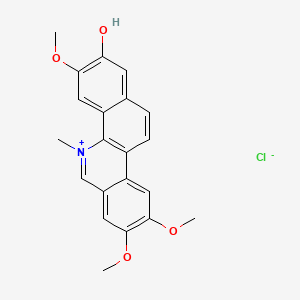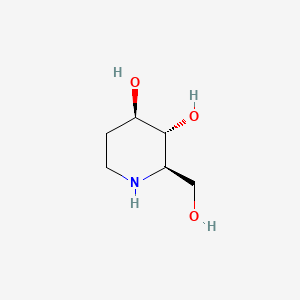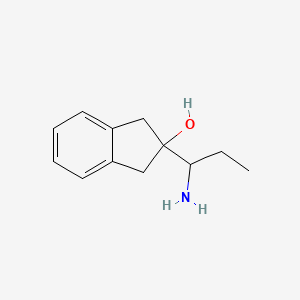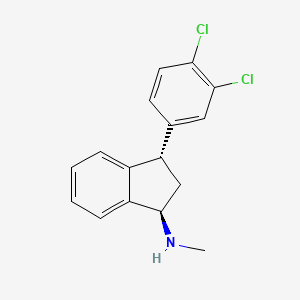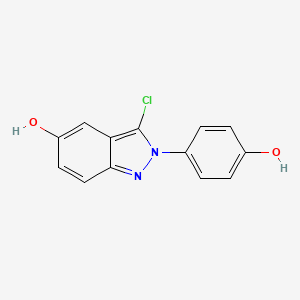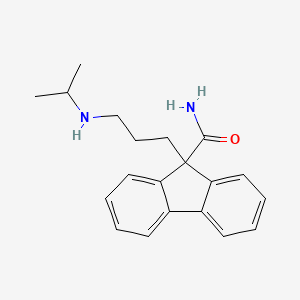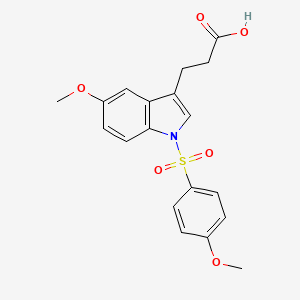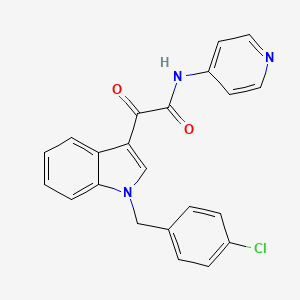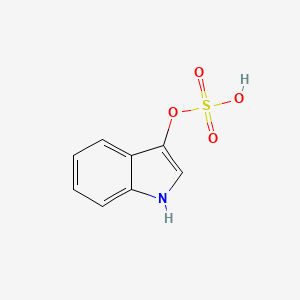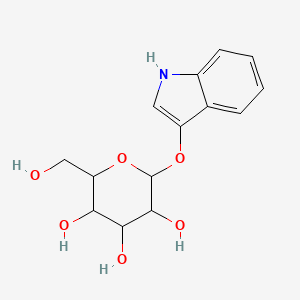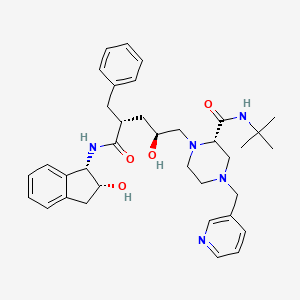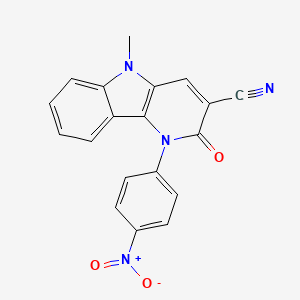
Indopy-1
Overview
Description
INDOPY-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor. this compound was the first NcRTI discovered, displaying reversible competitive inhibition of dNTP binding. 3,4 Biochemical studies showed that this compound arrests RT/DNA in a post-translocated (P site) complex.
Mechanism of Action
Target of Action
Indopy-1 is a Nucleotide-Competing Reverse Transcriptase Inhibitor (NcRTI) . Its primary target is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) . The RT enzyme plays a central role in the life cycle of HIV, making it an important drug target .
Mode of Action
This compound competes with the natural nucleotide substrate, thus forming a new class of RT inhibitors: nucleotide-competing RT inhibitors (NcRTIs) . It binds to HIV-1 RT in its post-translocation conformation, in place of a nucleotide, and then induces a stable dead-end complex . This “freezed” conformation at the post-translocation step prevents nucleotide binding .
Biochemical Pathways
This compound affects the polymerization reaction pathway of the HIV-1 RT enzyme . Time course experiments with heteropolymeric templates showed “hot spots” for inhibition following the incorporation of pyrimidines (T>C) . The presence of ATP can enhance the inhibitory effects of this compound .
Pharmacokinetics
Its unique mode of action and resistance profile suggest that it may have distinct pharmacokinetic properties compared to other rt inhibitors .
Result of Action
The result of this compound’s action is the inhibition of the HIV-1 RT enzyme, which blocks the polymerization reaction, a crucial step in the viral replication process . This leads to a decrease in viral load and potentially slows the progression of the disease.
Action Environment
For instance, mutations M184V and Y115F are associated with decreased susceptibility, and mutation K65R confers hypersusceptibility to this compound . These mutations could be considered as part of the ‘action environment’ as they can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Indopy-1 plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 RT . It interacts with the enzyme in a competitive manner with respect to the nucleotide substrate . Despite substantial structural differences with classical chain terminators or natural nucleotides, it has been suggested that the nucleotide binding site of HIV RT may accommodate this novel class of RT inhibitors .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 RT, which is crucial for the replication of the virus . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, thereby influencing the overall function of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves forming a stable ternary complex with HIV-1 RT, its nucleic acid substrate, and ATP . This complex is frozen in the post-translocational state that usually accommodates the incoming nucleotide substrate . This unique mode of action translates into a unique resistance profile .
Metabolic Pathways
Given its role as an inhibitor of HIV-1 RT, it is likely involved in pathways related to viral replication .
Properties
IUPAC Name |
5-methyl-1-(4-nitrophenyl)-2-oxopyrido[3,2-b]indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c1-21-16-5-3-2-4-15(16)18-17(21)10-12(11-20)19(24)22(18)13-6-8-14(9-7-13)23(25)26/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEXGCXFOXXFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


